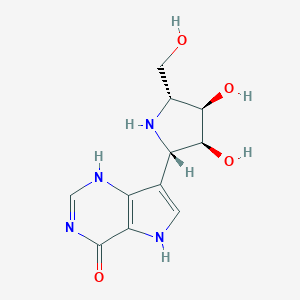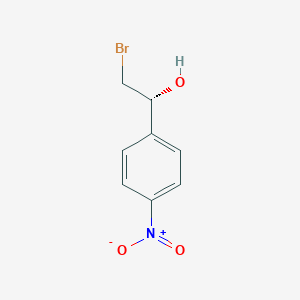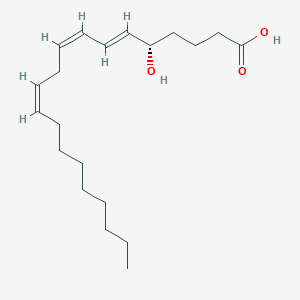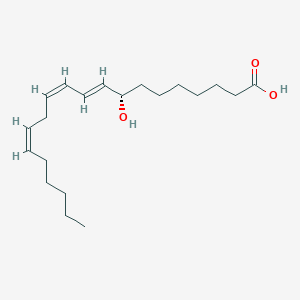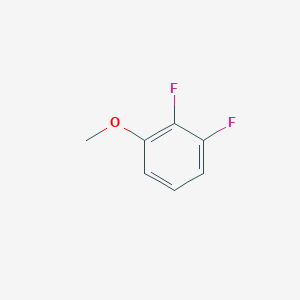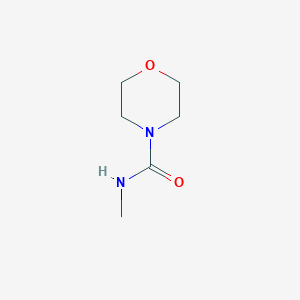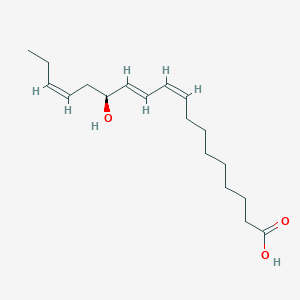
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Descripción general
Descripción
“(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” is an HODE (hydroxyoctadecadienoic acid) in which the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It has a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent .
Synthesis Analysis
The stereoselective synthesis of “(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” has been described in the literature. The synthesis starts from pent-2-en-4-yn-1-ol .Molecular Structure Analysis
The molecular formula of this compound is C18H30O3 . The IUPAC name is (9 Z ,11 E ,13 S ,15 Z )-13-hydroxyoctadeca-9,11,15-trienoic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
The compound can undergo deprotonation of the carboxylic acid function to form a conjugate base, known as 13 (S)-HOTrE (1-) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 294.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación
Oxylipin Synthesis in Microalgae
The compound (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, along with other hydroxy fatty acids, has been identified in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana. These oxylipins, derived from fatty acids, show potential as TNF-α inhibitors, which could be significant in anti-inflammatory research (de los Reyes et al., 2014).
Enzymatic Oxidation Studies
Enzymatic oxidation processes involving polyunsaturated fatty acids, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have been studied in various organisms, such as the red alga Lithothamnion corallioides. These studies contribute to our understanding of metabolic pathways and enzymatic reactions in marine organisms (Hamberg, 1993).
Isolation from Plant Sources
Research has documented the isolation of monohydroxy-substituted polyunsaturated fatty acids, including variants similar to (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, from plants like Swertia japonica. These studies help in understanding the chemical diversity of plant metabolites and their potential applications (Kikuchi, Yaoita, & Kikuchi, 2008).
Potential in Inflammation and Immune Response
Studies on microalgae-derived oxylipins, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have shown these compounds to be effective in inhibiting TNF-α production. This suggests a potential role in modulating immune responses and inflammation, which could have significant implications in medical and pharmaceutical research (de los Reyes et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGGGQNRTVBSU-FQSPHKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



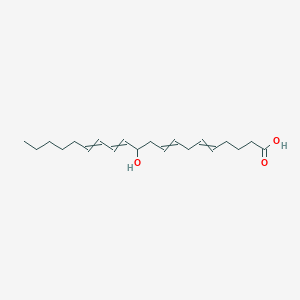
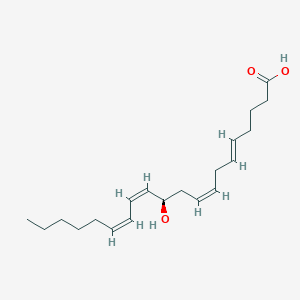
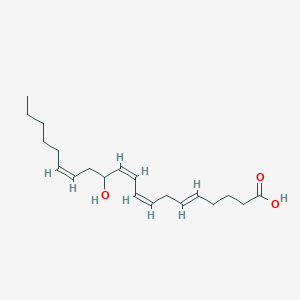
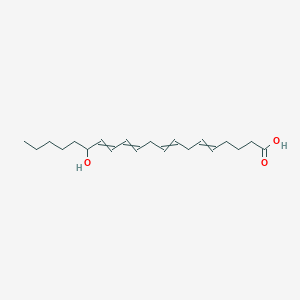
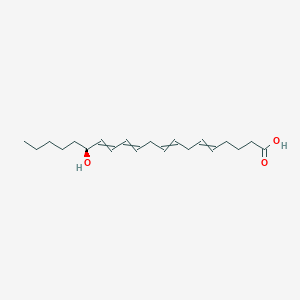
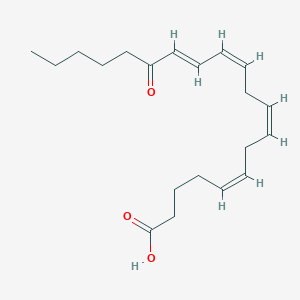
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
